4-Amino-3-hydroxypiperidine
Overview
Description
4-Amino-3-hydroxypiperidine is a heterocyclic organic compound with the molecular formula C5H12N2O. It is a derivative of piperidine, featuring both an amino group and a hydroxyl group on the piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
4-Amino-3-hydroxypiperidine is a compound with pharmaceutical relevance . It has been found to have high activity towards the Histamine H3 receptor (H3R) . H3R acts as auto- or heteroreceptors controlling the release of histamine and other neurotransmitters in the central nervous system (CNS) .
Mode of Action
The compound interacts with its target, the H3R, to enhance the extracellular levels of several neurotransmitters . This is achieved by acting as an antagonist to the H3R .
Biochemical Pathways
The interaction of this compound with the H3R affects the histaminergic pathways in the CNS . By acting as an antagonist to the H3R, it enhances the extracellular levels of several neurotransmitters .
Result of Action
The antagonistic action of this compound on the H3R leads to an increase in the extracellular levels of several neurotransmitters . This can compensate for neurotransmitter deficits present in various neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic strategies have been developed for the preparation of 4-Amino-3-hydroxypiperidine. One notable method involves the asymmetric hydrogenation of a precursor compound using a rhodium (I) catalyst . Another approach utilizes the stereochemistry of 2-deoxy-D-ribose to construct the desired piperidine derivative . Additionally, biocatalytic and classical resolution techniques have been employed to achieve enantioenrichment of racemic intermediates .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ robust catalytic systems and efficient purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-hydroxypiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Amino-3-hydroxypiperidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Hydroxypiperidine
- 3-Hydroxy-4-aminopiperidine
- 4-Amino-3-piperidinol
Comparison: Compared to similar compounds, 4-Amino-3-hydroxypiperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. For instance, its ability to act as a non-imidazole histamine H3 receptor antagonist sets it apart from other piperidine derivatives .
Properties
IUPAC Name |
4-aminopiperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBKPWNFXFUDOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391004-19-5 | |
Record name | 1391004-19-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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